4-bromo-1-(2-methoxyethyl)-1H-pyrazole
Overview
Description
The compound "4-bromo-1-(2-methoxyethyl)-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various applications, including potential antitumor agents and materials with nonlinear optical properties .
Synthesis Analysis
The synthesis of pyrazole derivatives can involve multicomponent reactions, as seen in the electro-catalyzed transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives . Another method includes the Claisen-Schmidt condensation followed by condensation cum cycloaddition reactions to produce hetero annulated carbazoles . The synthesis of the title compound "4-bromo-1-(2-methoxyethyl)-1H-pyrazole" could potentially involve similar strategies, such as the treatment of related pyrazole compounds with methylation agents .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the molecular geometry, vibrational frequencies, and chemical shift values of pyrazole compounds have been calculated using density functional theory (DFT) and compared with experimental data . These studies provide insights into the electronic structure and conformational stability of pyrazole derivatives, which are essential for understanding their reactivity and physical properties.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, substitution, and cycloaddition reactions. For example, brominated trihalomethylenones have been used as precursors to synthesize a range of substituted pyrazoles . The reactivity of the bromo and methoxy groups in "4-bromo-1-(2-methoxyethyl)-1H-pyrazole" suggests that it could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromo and methoxy groups can affect these properties. For example, the crystal packing and intermolecular hydrogen bonds in a pyrazole derivative have been analyzed, which contribute to the compound's stability and solid-state properties . The nonlinear optical properties of pyrazole derivatives are also of interest, as small energy gaps between frontier molecular orbitals can lead to such activity .
Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Field: Organic Chemistry
- Application: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Method: The process utilizes a radical approach .
- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Synthesis and Antimicrobial Activity of Benzimidazole Derivatives
- Field: Medicinal Chemistry
- Application: This study focuses on the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds .
- Method: The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
- Results: The compounds were revealed as potent compounds among the tested strains .
-
Synthesis of 6-Bromo-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 4-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
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4-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field: Organic Chemistry
- Application: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Method: The process utilizes a radical approach .
- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(2-methoxyethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIMZWZHTDHXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281813 | |
Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-methoxyethyl)-1H-pyrazole | |
CAS RN |
847818-49-9 | |
Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847818-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-(2-methoxyethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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